molecular formula C3H6Cl4Si B1580857 3-Chloropropyltrichlorosilane CAS No. 2550-06-3

3-Chloropropyltrichlorosilane

Cat. No. B1580857
Key on ui cas rn: 2550-06-3
M. Wt: 212 g/mol
InChI Key: OOXSLJBUMMHDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 0.85 g (7.5 mmol) of 1,3-dichloropropane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.68 g of 1,3-bis(trichlorosilyl)propane (yield; 72%) and 0.22 g of (3-chloropropyl)trichlorosilane (yield; 14%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4]Cl.[Cl:6][SiH:7]([Cl:9])[Cl:8]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[Cl:6][Si:7]([Cl:9])([Cl:8])[CH2:2][CH2:3][CH2:4][Si:7]([Cl:9])([Cl:8])[Cl:6].[Cl:1][CH2:2][CH2:3][CH2:4][Si:7]([Cl:9])([Cl:8])[Cl:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
ClCCCCl
Name
Quantity
10.16 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 72%
Name
Type
product
Smiles
ClCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.